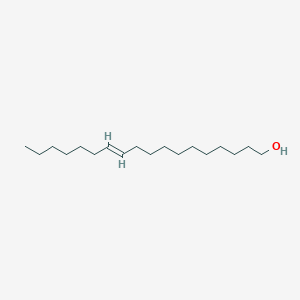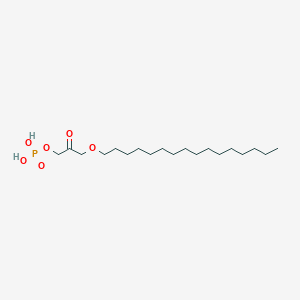
10-Nonadecen-1-ol, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Nonadecen-1-ol, (Z)-: is an organic compound with the molecular formula C19H38O . It is a long-chain unsaturated alcohol, specifically a nonadecenol, where the double bond is located at the 10th carbon and is in the Z-configuration. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroformylation of Olefins: One common method to synthesize 10-Nonadecen-1-ol, (Z)- involves the hydroformylation of olefins followed by hydrogenation. The olefin undergoes a reaction with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form an aldehyde, which is then hydrogenated to produce the alcohol.
Reduction of Carboxylic Acids or Esters: Another method involves the reduction of nonadecenic acid or its esters using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Industrial Production Methods: Industrial production of 10-Nonadecen-1-ol, (Z)- typically involves large-scale hydroformylation processes followed by catalytic hydrogenation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 10-Nonadecen-1-ol, (Z)- can undergo oxidation reactions to form nonadecenal or nonadecenic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to nonadecane using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Nonadecenal, nonadecenic acid
Reduction: Nonadecane
Substitution: Nonadecyl halides
Aplicaciones Científicas De Investigación
Chemistry: 10-Nonadecen-1-ol, (Z)- is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new catalytic processes.
Biology: In biological research, this compound is used to study the effects of long-chain alcohols on cell membranes and their role in lipid metabolism.
Industry: The compound is used in the manufacture of surfactants, lubricants, and plasticizers. It is also employed in the production of fragrances and flavors due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 10-Nonadecen-1-ol, (Z)- involves its interaction with lipid membranes, where it can alter membrane fluidity and permeability. This interaction is mediated by the insertion of the long hydrophobic chain into the lipid bilayer, affecting the organization and dynamics of membrane lipids. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing membrane properties.
Comparación Con Compuestos Similares
1-Nonadecanol: A saturated analog of 10-Nonadecen-1-ol, (Z)-, lacking the double bond.
10-Nonadecen-1-ol, (E)-: An isomer with the double bond in the E-configuration.
1-Octadecanol: A shorter-chain analog with 18 carbon atoms.
Uniqueness: 10-Nonadecen-1-ol, (Z)- is unique due to its specific double bond configuration (Z-configuration) and its position at the 10th carbon. This configuration imparts distinct chemical and physical properties, such as a lower melting point and different reactivity compared to its E-isomer and saturated analogs.
Propiedades
IUPAC Name |
(Z)-nonadec-10-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h9-10,20H,2-8,11-19H2,1H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUDMNZYHYIJTP-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester](/img/structure/B8262241.png)
![Glycine,N-[2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)acetyl]-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-](/img/structure/B8262250.png)



![(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8262275.png)

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-[2-[3-(3,4-dihydroxy-5-methoxy-phenyl)prop-2-enoylsulfanyl]ethylcarbamoyl]ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphospho](/img/structure/B8262299.png)
